molecular formula C24H23Br2N3O2 B304180 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304180
M. Wt: 545.3 g/mol
InChI Key: DKCRBDOWUHAKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically the BRD4 protein. The BRD4 protein plays a critical role in regulating gene expression, and its overexpression has been linked to various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of oncogenes and upregulating the expression of tumor suppressor genes. In inflammatory disorders, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to inhibit viral replication by interfering with the interaction between the virus and the host cell.

Mechanism of Action

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors work by binding to the bromodomain of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. The binding of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors to the bromodomain disrupts the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones, leading to the downregulation of gene expression. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and inhibiting viral replication.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors have been shown to have several biochemical and physiological effects, including the downregulation of oncogenes, upregulation of tumor suppressor genes, reduction in the production of pro-inflammatory cytokines and chemokines, and inhibition of viral replication. These effects are mediated by the inhibition of the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which plays a critical role in regulating gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their specificity for the 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide protein, which allows for the selective inhibition of gene expression. This specificity also allows for the exploration of the structure-activity relationship of the compound, which can lead to the development of more potent and selective inhibitors. One of the limitations of using 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors in lab experiments is their potential toxicity, which can limit their use in vivo.

Future Directions

The future directions for 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors include the development of more potent and selective inhibitors, the exploration of their therapeutic potential in other diseases, and the optimization of their pharmacokinetic properties. The development of more potent and selective inhibitors will allow for the exploration of the full therapeutic potential of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors, while the optimization of their pharmacokinetic properties will improve their efficacy and reduce their potential toxicity. Additionally, the exploration of their therapeutic potential in other diseases, such as neurological disorders, will expand the scope of their applications.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification. The most commonly used method for synthesizing 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors is the convergent approach, which involves the coupling of two or more fragments to form the final product. The convergent approach allows for the synthesis of a wide range of analogs and derivatives, which can be used to explore the structure-activity relationship of the compound.

properties

Product Name

4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C24H23Br2N3O2

Molecular Weight

545.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C24H23Br2N3O2/c1-13-20(23(31)29-19-9-8-16(26)12-27-19)21(14-4-6-15(25)7-5-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31)

InChI Key

DKCRBDOWUHAKJR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.